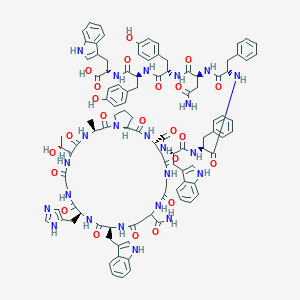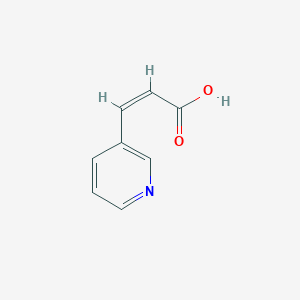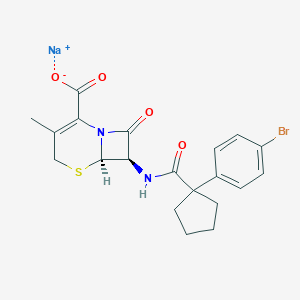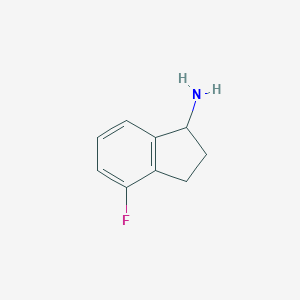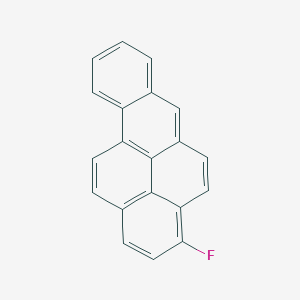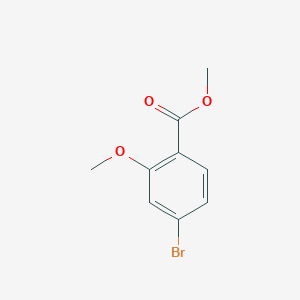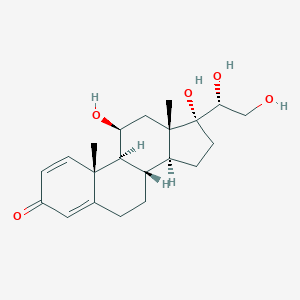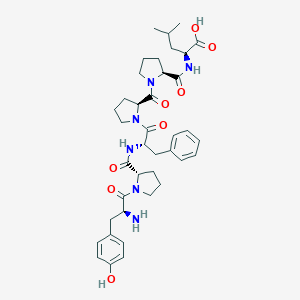
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine, also known as KR-12, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids and has been studied for its ability to inhibit bacterial growth, as well as its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is not fully understood, but it is thought to involve disruption of bacterial cell membranes and modulation of the immune response. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and immunomodulatory properties, it has been shown to have anti-inflammatory effects and to stimulate wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its relatively simple chemical structure, which allows for easy synthesis and modification. Additionally, its antimicrobial and immunomodulatory properties make it a useful tool for studying these processes in vitro and in vivo.
One limitation of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. One area of interest is the development of novel antimicrobial agents based on the structure of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. Additionally, further research is needed to fully understand the mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and to optimize its use in cancer therapy. Finally, studies on the potential toxicity of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and its effects on human cells are needed to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine involves the use of solid-phase peptide synthesis (SPPS), which is a widely used method for the production of peptides. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product.
Applications De Recherche Scientifique
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential applications in a variety of scientific fields, including microbiology, immunology, and cancer research. In microbiology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have antimicrobial properties against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.
In immunology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its ability to modulate the immune response. Specifically, it has been shown to stimulate the production of cytokines, which are important signaling molecules involved in the immune response.
In cancer research, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a novel cancer treatment.
Propriétés
Numéro CAS |
141363-41-9 |
|---|---|
Nom du produit |
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine |
Formule moléculaire |
C41H72N16O7 |
Poids moléculaire |
901.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
JDHMWYXVCSUZNC-AOUUIGKNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Autres numéros CAS |
141363-41-9 |
Séquence |
KRRWKK |
Synonymes |
Lys-Arg-Arg-Trp-Lys-Lys lysyl-arginyl-arginyltryptophyl-lysyl-lysine SQ 32328 SQ-32328 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



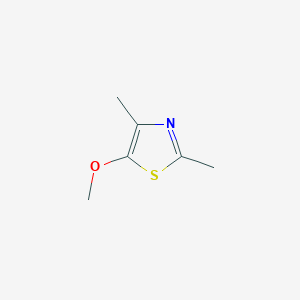
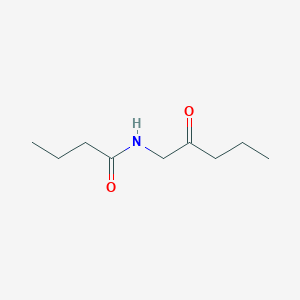
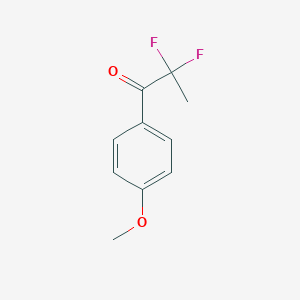
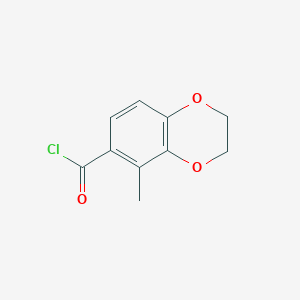
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
